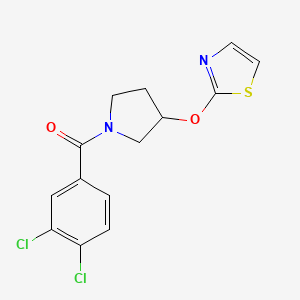
(3,4-Dichlorophenyl)(3-(thiazol-2-yloxy)pyrrolidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a complex organic molecule that contains several functional groups. The dichlorophenyl group is a phenyl ring with two chlorine atoms attached. The thiazole group is a type of heterocycle that contains sulfur and nitrogen atoms. The pyrrolidine group is a type of secondary amine that contains a five-membered ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. The dichlorophenyl group would contribute to the aromaticity of the molecule, while the thiazole and pyrrolidine groups would introduce heteroatomic elements and ring structures .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the dichlorophenyl group might undergo electrophilic aromatic substitution, while the thiazole and pyrrolidine groups might participate in various ring-opening or ring-closing reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of the dichlorophenyl group might increase the compound’s lipophilicity, while the thiazole and pyrrolidine groups could contribute to its polarity .作用机制
The mechanism of action of (3,4-Dichlorophenyl)(3-(thiazol-2-yloxy)pyrrolidin-1-yl)methanone is not fully understood, but it is thought to involve the modulation of the activity of the sigma-1 receptor. The sigma-1 receptor is a chaperone protein that is involved in the regulation of various cellular processes, including calcium signaling, ion channel activity, and protein synthesis. This compound has been found to bind to the sigma-1 receptor with high affinity, and it has been shown to modulate the activity of the receptor in various ways, including the inhibition of calcium influx and the activation of protein kinase C.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the modulation of calcium signaling, the inhibition of ion channel activity, and the activation of protein kinase C. This compound has also been shown to have neuroprotective effects, which may have implications for the treatment of various neurological disorders. Additionally, this compound has been found to have analgesic effects, which may have implications for the treatment of pain.
实验室实验的优点和局限性
One advantage of using (3,4-Dichlorophenyl)(3-(thiazol-2-yloxy)pyrrolidin-1-yl)methanone in lab experiments is its high affinity for the sigma-1 receptor, which makes it a useful tool for studying the role of the receptor in various physiological processes. Additionally, this compound has been found to have a high degree of selectivity for the sigma-1 receptor, which minimizes the potential for off-target effects. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which may make it difficult to administer in certain experimental paradigms.
未来方向
There are several potential future directions for research on (3,4-Dichlorophenyl)(3-(thiazol-2-yloxy)pyrrolidin-1-yl)methanone. One area of interest is the development of this compound analogs with improved pharmacokinetic properties, such as increased solubility in aqueous solutions. Another area of interest is the investigation of the potential therapeutic applications of this compound in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Additionally, further research is needed to elucidate the mechanism of action of this compound and its effects on various physiological processes.
合成方法
(3,4-Dichlorophenyl)(3-(thiazol-2-yloxy)pyrrolidin-1-yl)methanone can be synthesized using various methods, including the reaction of 3,4-dichlorophenyl isocyanate with 3-(thiazol-2-yloxy)pyrrolidine. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or acetonitrile, and a suitable catalyst, such as triethylamine or N,N-diisopropylethylamine. The reaction is typically carried out under reflux conditions, and the product is obtained in good yield after purification by column chromatography.
科学研究应用
(3,4-Dichlorophenyl)(3-(thiazol-2-yloxy)pyrrolidin-1-yl)methanone has been found to have potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to have a high affinity for the sigma-1 receptor, which is a protein that is involved in various physiological processes, including pain perception, memory formation, and neuronal survival. This compound has been found to modulate the activity of the sigma-1 receptor, which may have implications for the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
属性
IUPAC Name |
(3,4-dichlorophenyl)-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O2S/c15-11-2-1-9(7-12(11)16)13(19)18-5-3-10(8-18)20-14-17-4-6-21-14/h1-2,4,6-7,10H,3,5,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTKAQSVUWCXBOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CS2)C(=O)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


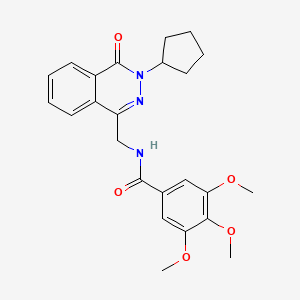
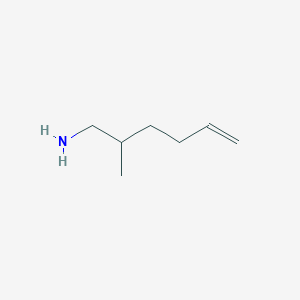
![7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-1,3-dimethyl-8-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2952422.png)
![2-Bromobenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B2952425.png)
![6-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2952426.png)

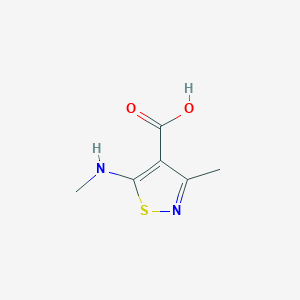
![5-amino-N-(3-chloro-4-methylphenyl)-1-[(3-chlorophenyl)methyl]triazole-4-carboxamide](/img/structure/B2952429.png)
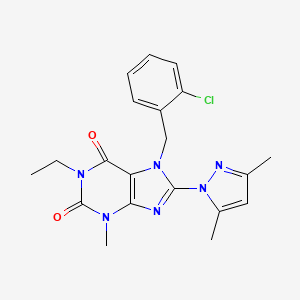
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide](/img/structure/B2952432.png)

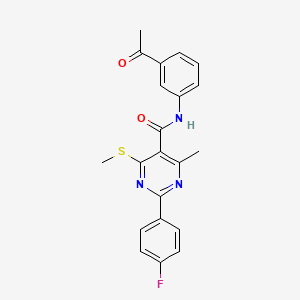
![(E)-3-(4-chloroanilino)-1-[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]prop-2-en-1-one](/img/structure/B2952437.png)